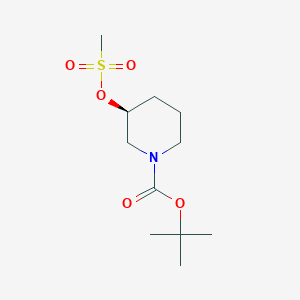

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZHMYDLUILKR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647332 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940890-90-4 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with specific stereochemistry. The introduction of the mesylate group at the (S)-3 position of the piperidine ring provides an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of a wide range of functional groups. This guide outlines the synthesis of this important intermediate, beginning with the preparation of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Synthesis Pathway Overview

The synthesis of this compound is typically a two-stage process. The first stage focuses on obtaining the chiral precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. Two primary methods for this are chemical resolution of a racemic mixture and asymmetric enzymatic reduction of a ketone. The second stage involves the mesylation of the hydroxyl group.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

Two effective methods for the synthesis of the chiral hydroxyl precursor are presented below.

This method involves the protection of racemic 3-hydroxypiperidine followed by chiral resolution.

Step 1: Boc Protection of rac-3-Hydroxypiperidine

To a solution of racemic 3-hydroxypiperidine (1 equivalent) in a suitable solvent such as methanol, triethylamine (3 equivalents) is added. Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in methanol is then added dropwise at room temperature. The reaction mixture is stirred for 15 hours. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield racemic tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Chiral Resolution

The racemic N-Boc-3-hydroxypiperidine is then resolved using a chiral resolving agent such as a derivative of tartaric acid or camphorsulfonic acid.[1] This process typically involves fractional crystallization to separate the desired (S)-enantiomer.

This method provides a direct route to the (S)-enantiomer from N-Boc-3-piperidone.

A reaction mixture containing N-Boc-3-piperidone (e.g., 10 g/L) is prepared in a suitable buffer (e.g., triethanolamine HCl buffer, pH 7.5). A ketoreductase enzyme (KRED) and a cofactor such as NAD+ are added. The reaction is stirred at a controlled temperature (e.g., 35-40°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Stage 2: Mesylation of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

This procedure details the conversion of the hydroxyl precursor to the final mesylated product.

To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0°C, triethylamine (1.1 equivalents) is added. Methanesulfonyl chloride (1.5 equivalents) is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then washed successively with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/ee (%) |

| Chemical Resolution & Boc Protection | rac-3-Hydroxypiperidine | Di-tert-butyl dicarbonate, Triethylamine | Methanol | 20 | 15 | ~99 (for Boc protection) | >99 |

| Enzymatic Reduction | N-Boc-3-piperidone | Ketoreductase, NAD+ | Triethanolamine HCl buffer | 35-40 | 3-4 | High | >99 |

Table 2: Synthesis of this compound

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to 20 | 16 | Not specified, but typically high |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 4.89 (m, 1H), 3.70-3.50 (m, 2H), 3.45-3.30 (m, 2H), 3.04 (s, 3H), 2.05-1.95 (m, 1H), 1.90-1.80 (m, 1H), 1.75-1.60 (m, 2H), 1.47 (s, 9H). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 154.5, 80.8, 77.9, 49.9, 43.8, 38.8, 30.9, 28.4, 21.0. |

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental stages.

Caption: Workflow for the Boc protection of racemic 3-hydroxypiperidine.

Caption: Workflow for the mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

References

Technical Guide: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

CAS Number: 940890-90-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration and reactive mesylate group make it a valuable intermediate for introducing a piperidine moiety in a controlled manner. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of the targeted cancer therapy, Ibrutinib.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data has been compiled from various chemical supplier catalogs and safety data sheets.

| Property | Value | Reference |

| CAS Number | 940890-90-4 | [1] |

| Molecular Formula | C₁₁H₂₁NO₅S | [2] |

| Molecular Weight | 279.36 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | Refrigerator | [2] |

| InChI Key | WLAZHMYDLUILKR-VIFPVBQESA-N | [2] |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Experimental Protocols

The synthesis of this compound is a critical step in the multi-step synthesis of Ibrutinib. The following experimental protocol is based on the procedure described in patent WO2016132383A1.[3]

Synthesis of (S)-Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Materials:

-

N-Boc-3-hydroxypiperidine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Water

Procedure:

-

A solution of N-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) is prepared in a reaction vessel.

-

The solution is cooled to a temperature of 0-5 °C using an ice bath.

-

Triethylamine (15.1 g) is slowly added to the cooled solution.

-

Methanesulfonyl chloride (6.26 g) is then added dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

-

The reaction mixture is stirred at 0-5 °C for 60 minutes.

-

After the reaction is complete, water (200 mL) is added to the reaction vessel.

-

The layers are separated using a separatory funnel.

-

The organic layer is washed with water (200 mL).

-

The organic layer is then concentrated under reduced pressure to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[3]

Role in Ibrutinib Synthesis

This compound is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. In this synthesis, the mesylate group of the piperidine derivative acts as a good leaving group, facilitating the nucleophilic substitution by the pyrazolopyrimidine core of the Ibrutinib precursor. This reaction establishes the crucial piperidine linkage in the final drug molecule.

The following diagram illustrates the synthetic workflow for the preparation of this compound and its subsequent reaction to form a key intermediate in the synthesis of Ibrutinib.

Caption: Synthetic workflow for the preparation of the title compound and its use in Ibrutinib synthesis.

The subsequent steps in the Ibrutinib synthesis involve further modifications to the pyrazolopyrimidine ring and deprotection of the Boc group on the piperidine, followed by acylation to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its efficient synthesis and strategic application have been pivotal in the development of complex therapeutic agents like Ibrutinib. The detailed experimental protocol and synthetic workflow provided in this guide offer valuable insights for researchers and professionals engaged in drug discovery and development, highlighting the significance of this versatile intermediate.

References

An In-depth Technical Guide on the Synthetic Utility of (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its significance lies in the strategic placement of a methanesulfonyl (mesyl) group at the 3-position of the piperidine ring. The mesyl group is an excellent leaving group, rendering the C-3 position susceptible to nucleophilic attack. This reactivity is harnessed in the construction of complex molecular architectures. This technical guide elucidates the primary application of this compound as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Mechanism of Action in Synthesis

The "mechanism of action" of this compound is rooted in its chemical reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the methanesulfonyl group polarizes the C-O bond, making the carbon atom at the 3-position of the piperidine ring highly electrophilic. When reacted with a suitable nucleophile, the compound undergoes an SN2 reaction, leading to the displacement of the mesylate and the formation of a new carbon-nucleophile bond. The stereochemistry at the C-3 position is inverted during this process, which is a critical consideration in asymmetric synthesis.

Application in the Synthesis of Ibrutinib

A prominent application of this compound is in the synthesis of Ibrutinib, a potent BTK inhibitor used in the treatment of certain cancers. In this synthesis, the piperidine derivative is used to introduce the chiral piperidine moiety onto the pyrazolopyrimidine core of the drug molecule.

Data Presentation

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| (S)-1-Boc-3-hydroxypiperidine | Methane sulfonyl chloride, Triethylamine | Dichloromethane | 0-5 °C | 60 min | N/A | [1] |

Table 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | Cesium carbonate | Dimethyl formamide | 90-100 °C | 6 h | N/A | [1] |

Experimental Protocols

Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

To a solution of (S)-N-Boc-3-hydroxy piperidine (10 g) in dichloromethane (200 mL) at 0-5 °C, triethylamine (15.1 g) and methane sulfonyl chloride (6.26 g) were slowly added. The mixture was stirred for 60 minutes at 0-5 °C. Following the reaction, water (200 mL) was added. The layers were separated, and the organic layer was washed with water (200 mL) and concentrated to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[1]

Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

A solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine (2.61g) was prepared. To this solution, (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (3.06 g), dimethyl formamide (26 mL), and cesium carbonate (4.88 g) were added. The reaction mass was heated to 90-100 °C for 6 hours. After cooling to room temperature, water (260 mL) was added. The product was extracted with ethyl acetate (3 x 50 mL). The organic layer was then concentrated to give (R)-tert-butyl-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[1]

Mandatory Visualization

Caption: Synthesis of the piperidine mesylate intermediate.

Caption: Alkylation step in the synthesis of an Ibrutinib precursor.

References

An In-depth Technical Guide on the Physical Properties of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a well-established privileged structure in pharmacology, appearing in numerous approved drugs and clinical candidates.[1][2] This is attributed to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities that can interact with biological targets.[3] The introduction of a methylsulfonyloxy group at the 3-position of the piperidine ring provides a reactive site for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of more complex molecules.[4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during synthetic transformations and allows for its selective removal under acidic conditions.[5]

This technical guide provides a comprehensive overview of the known physical properties of this compound. It also outlines detailed experimental protocols for the determination of key physical and spectral characteristics, and presents a representative signaling pathway where piperidine derivatives often play a crucial role.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 940890-90-4 | [4] |

| Molecular Formula | C₁₁H₂₁NO₅S | [4] |

| Molecular Weight | 279.35 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted). |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections describe the methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Protocol:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

For accuracy, perform the determination in triplicate and report the average value.

Solubility Assessment

Understanding the solubility of the compound in various solvents is critical for its use in synthesis, purification, and formulation.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Pipettes

Protocol:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

-

Add a measured volume of the desired solvent (e.g., 1 mL of dichloromethane, ethyl acetate, methanol, water) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not completely dissolve, incrementally add more solvent until dissolution is achieved or it becomes clear that the compound is poorly soluble.

-

Quantitatively, solubility can be determined by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Protocol:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[6]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.[7]

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (ppm) relative to a reference standard (e.g., TMS).

-

Acquire the ¹³C NMR spectrum using similar sample preparation. This will likely require a greater number of scans due to the lower natural abundance of the ¹³C isotope.[8]

-

Analyze the chemical shifts and coupling patterns to confirm the presence of all expected functional groups and the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

-

Liquid chromatograph (for LC-MS)

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system.

-

Acquire the mass spectrum in positive or negative ion mode. For sulfonate esters, APCI in negative ion mode can be particularly effective, often showing a stable [M-alkyl]⁻ precursor ion.[9] ESI in positive ion mode may show [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ adducts.[9]

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

If conducting tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can provide valuable structural information.[10]

Signaling Pathway and Experimental Workflow

Piperidine derivatives are known to modulate various signaling pathways, making them attractive for drug discovery.[2][11] While the specific biological targets of this compound are not yet fully elucidated, it serves as a key intermediate in the synthesis of compounds that may target pathways implicated in cancer, such as the PI3K/Akt signaling pathway.[2]

Caption: Representative PI3K/Akt signaling pathway potentially modulated by piperidine derivatives.

The workflow for synthesizing and evaluating novel piperidine derivatives often follows a structured approach from chemical synthesis to biological testing.

Caption: General experimental workflow for the synthesis and evaluation of novel piperidine derivatives.

Conclusion

This compound is a valuable chiral building block in the synthesis of pharmacologically active compounds. This technical guide has summarized its key physical properties and provided detailed experimental protocols for their determination. While specific experimental data for some properties remain to be published, the outlined methodologies provide a robust framework for researchers to generate this information. The representative signaling pathway and experimental workflow highlight the potential applications of this compound and its derivatives in drug discovery, particularly in the development of novel therapeutics targeting critical cellular processes. Further research into the biological activities of derivatives synthesized from this intermediate will undoubtedly continue to expand its importance in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US20130012712A1 - Method for preparing disubstituted piperidine and intermediates - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

Reactivity at the Nitrogen Atom: N-Functionalization

An In-depth Technical Guide to the Chemical Reactivity of Chiral Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of chiral piperidine derivatives, a scaffold of paramount importance in modern medicinal chemistry. Piperidine rings are prevalent in numerous FDA-approved drugs and natural products, and the ability to functionalize them stereoselectively is crucial for the development of novel therapeutics.[1][2] This document details key synthetic transformations, presents quantitative data for reaction performance, provides explicit experimental protocols, and visualizes complex workflows and biological mechanisms of action.

The nitrogen atom of the piperidine ring is a primary site for chemical modification, serving as a key handle for introducing molecular diversity and modulating physicochemical properties.[3] Common N-functionalization reactions include N-alkylation and N-arylation.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen. Two common methods are direct alkylation with alkyl halides and reductive amination.

Quantitative Data for N-Alkylation of Piperidine Derivatives

| Method | Amine Substrate | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Yield (%) | Reference |

| Direct Alkylation | Piperidine | Methyl Iodide | K₂CO₃ | DMF | >90 | [1] |

| Direct Alkylation | Piperidine | Benzyl Bromide | K₂CO₃ | DMF | >90 | [1] |

| Reductive Amination | Piperidin-2-ylmethyl acetate | Cyclohexanone | NaBH(OAc)₃ | 1,2-DCE | 85-95 | [3] |

| Reductive Amination | Piperidin-2-ylmethyl acetate | Benzaldehyde | NaBH(OAc)₃ | 1,2-DCE | 88-98 | [3] |

Experimental Protocol: N-Alkylation via Reductive Amination [3]

-

Reaction Setup: Dissolve the piperidine derivative (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Iminium Formation: Add a catalytic amount of acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Arylation (Buchwald-Hartwig Amination)

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl piperidines.[4] This reaction is tolerant of a wide range of functional groups and has become a cornerstone of modern synthetic chemistry.[5]

Quantitative Data for Buchwald-Hartwig N-Arylation of Piperidine

| Aryl Halide | Ligand | Base | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | XPhos | NaOtBu | Pd(OAc)₂ | Toluene | 100 | 93 | [6] |

| 4-Chloroanisole | XPhos | NaOtBu | Pd(OAc)₂ | Toluene | 100 | 43 | [6] |

| p-Tolyl triflate | XPhos | NaOtBu | (NHC)Pd(allyl)Cl | Toluene | 100 | 70 | [6] |

| 4-Bromotoluene | BINAP | NaOtBu | Pd(dba)₂ | Toluene | 100 | 98 | [4] |

Experimental Protocol: Buchwald-Hartwig N-Arylation [7]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and the piperidine derivative (1.2 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 12-24 hours.

-

Workup: Once complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate. Filter the combined organic layers through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity at Carbon Atoms: Site-Selective C-H Functionalization

Directly functionalizing the C-H bonds of the piperidine ring is a highly efficient strategy for synthesizing complex derivatives. The site-selectivity (i.e., which C-H bond reacts) can be controlled with remarkable precision through the strategic choice of a chiral dirhodium catalyst and the nitrogen protecting group.[8] This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to novel structures.

Catalyst-Controlled C2-Functionalization

The C2 position, being α to the nitrogen, is electronically activated. Chiral dirhodium catalysts can exploit this reactivity to perform highly diastereoselective and enantioselective C-H insertion reactions with donor/acceptor carbenes generated from diazoacetates.[3]

Quantitative Data for C2-Functionalization of N-Protected Piperidines [3]

| N-Protecting Group | Catalyst | Diazoacetate Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| Boc | Rh₂(R-TCPTAD)₄ | Methyl phenyldiazoacetate | 83 | 11:1 | 93 |

| Boc | Rh₂(R-TPPTTL)₄ | Methyl phenyldiazoacetate | 80 | 27:1 | 69 |

| Bs | Rh₂(R-TPPTTL)₄ | Methyl phenyldiazoacetate | 87 | 22:1 | 76 |

Experimental Protocol: Rhodium-Catalyzed C2-Functionalization [3][9]

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-protected piperidine (e.g., N-Boc-piperidine, 0.75 mmol) and the rhodium catalyst (0.5 mol%) in anhydrous dichloromethane (2 mL).

-

Diazo Compound Preparation: In a separate flask, prepare a solution of the diazoacetate (e.g., methyl phenyldiazoacetate, 0.5 mmol) in anhydrous dichloromethane (4 mL).

-

Slow Addition: Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 2-4 hours at the desired temperature (e.g., 39 °C).

-

Reaction Monitoring: Stir the reaction and monitor its progress by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized piperidine.

Visualization of Experimental Workflows

Clear and standardized workflows are essential for reproducibility in chemical synthesis and analysis. The following diagrams, rendered using Graphviz, illustrate typical procedures for C-H functionalization and chiral analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate: Synthesis, Properties, and Application in Drug Discovery

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate , a chiral piperidine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its strategic importance lies in the presence of a mesylate group, which acts as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of the piperidine moiety into target molecules. This technical guide provides a detailed overview of its synthesis, key quantitative data, experimental protocols, and its notable application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Synthesis and Chemical Properties

The primary synthetic route to this compound involves the mesylation of its precursor, (S)-1-Boc-3-hydroxypiperidine. The parent alcohol is often synthesized with high stereoselectivity using biocatalytic methods.

Synthesis of the Precursor: (S)-1-Boc-3-hydroxypiperidine

The enantiomerically pure precursor, (S)-1-Boc-3-hydroxypiperidine, is commonly prepared via the asymmetric reduction of N-Boc-3-piperidone. This biotransformation can be achieved with high efficiency and stereoselectivity using ketoreductases or whole-cell systems such as E. coli expressing a suitable alcohol dehydrogenase.[1][2][3]

Table 1: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

| Biocatalyst | Substrate Concentration | Co-substrate/Coenzyme | Temperature (°C) | pH | Reaction Time (h) | Conversion/Yield (%) | Enantiomeric Excess (%) | Reference |

| Ketoreductase (KRED 110) | 10 g/L | NAD+, Isopropanol | 35-40 | 7.5 | 3-4 | >99 (conversion) | >99 | |

| E. coli whole cells | 0.5 M | NAD+, 2-propanol | 35 | 8.0 | 12 | 98.08 (yield) | >99 | [1] |

| Co-expressing Ketoreductase and Glucose Dehydrogenase | Not specified | NADP+, Glucose | 35 | 6.5 | 24 | >99 (conversion) | >99 | [3] |

Mesylation to this compound

The hydroxyl group of (S)-1-Boc-3-hydroxypiperidine is converted to a mesylate to enhance its reactivity as an electrophile. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

Table 2: Synthesis of this compound

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| (S)-1-Boc-3-hydroxypiperidine (10 g) | Methanesulfonyl chloride (6.26 g) | Triethylamine (15.1 g) | Dichloromethane (200 mL) | 0-5 | 1 h | Not specified, used directly in next step | [4] |

| (S)-1-Boc-3-hydroxypiperidine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 h | Not specified, used directly in next step | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

Materials:

-

(S)-1-Boc-3-hydroxypiperidine (10 g)

-

Dichloromethane (200 mL)

-

Triethylamine (15.1 g)

-

Methanesulfonyl chloride (6.26 g)

-

Water

Procedure:

-

A solution of (S)-1-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) is cooled to 0-5 °C.

-

Triethylamine (15.1 g) is added to the solution, followed by the slow addition of methanesulfonyl chloride (6.26 g) while maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred for 60 minutes at 0-5 °C.

-

Water (200 mL) is added to the reaction mixture.

-

The layers are separated, and the organic layer is washed with water (200 mL).

-

The organic layer is concentrated under reduced pressure to yield (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, which can be used in the subsequent step without further purification.

Application in the Synthesis of Ibrutinib

A significant application of this compound is in the synthesis of Ibrutinib, a potent BTK inhibitor used in the treatment of certain cancers.[2] In this synthesis, the mesylate serves as the electrophile for the N-alkylation of a pyrazolopyrimidine intermediate.

Caption: Synthetic pathway to Ibrutinib.

Table 3: Synthesis of Ibrutinib Intermediate using this compound

| Electrophile | Nucleophile | Base(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| (S)-l-boc-3-methylsulfonyloxy piperidine | 3-(4-phenoxyphenyl)-lH-pyrazolo [3, 4-d] pyrimidine-4-amine | Inorganic base(s) | Dimethylacetamide | 80-90 | 14 | Not specified | [5] |

Protocol 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[6]

Materials:

-

(S)-l-boc-3-methylsulfonyloxy piperidine

-

3-(4-phenoxyphenyl)-lH-pyrazolo [3, 4-d]pyrimidine-4-amine

-

Inorganic base (e.g., potassium carbonate)

-

Dimethylacetamide (DMAc)

Procedure:

-

A solution of (S)-l-boc-3-methylsulfonyloxy piperidine in dimethylacetamide is prepared.

-

This solution is added to a reaction mixture of 3-(4-phenoxyphenyl)-lH-pyrazolo [3, 4-d] pyrimidine-4-amine and an inorganic base in dimethylacetamide at 45-55°C.

-

The reaction mass is heated to 80-90°C and stirred for 14 hours.

-

After the reaction is complete, the mixture is filtered and concentrated to yield the crude product.

-

The crude product is then subjected to deprotection of the Boc group and subsequent acylation with acryloyl chloride to yield Ibrutinib.

Analytical Data

Reference ¹H NMR Data for a Boc-protected piperidine derivative (400 MHz, Chloroform-d): δ 1.48 (s, 9H), 1.85-2.08 (m, 2H), 2.38 (s, 1H), 2.88-3.09 (m, 1H), 3.19 (s, 1H), 3.32-3.54 (m, 4H), 4.33 (s, 1H), 7.09-7.16 (m, 2H), 7.29 (dp, J = 18.8, 7.7, 5.8 Hz, 3H).

Reference ¹³C NMR Data (101 MHz, Chloroform-d): δ 27.45, 28.67, 34.03, 38.97, 42.61, 43.27, 52.10-58.16, 60.66, 78.47, 125.62, 127.22, 129.01, 130.23-132.53, 136.35, 153.69.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its preparation from (S)-1-Boc-3-hydroxypiperidine, often synthesized via highly efficient biocatalytic methods, and its subsequent use in nucleophilic substitution reactions, such as in the synthesis of Ibrutinib, highlight its importance in modern drug development. The detailed protocols and synthetic schemes provided in this guide offer a comprehensive resource for researchers and scientists in the field.

Caption: General experimental workflow.

References

- 1. (S)-1-Boc-3-hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 5. WO2017134684A2 - An improved process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

The Art of Asymmetry: A Technical Guide to the Discovery of Chiral Piperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its three-dimensional structure and ability to interact with biological targets make it a privileged core in medicinal chemistry. The introduction of chirality into the piperidine ring significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of modern synthetic strategies for accessing chiral piperidine building blocks, with a focus on catalytic asymmetric methods.

Catalytic Asymmetric Synthesis of Chiral Piperidines

The development of catalytic enantioselective methods has revolutionized the synthesis of chiral piperidines, offering efficient and atom-economical routes from readily available starting materials. Key strategies include transition-metal catalysis and organocatalysis.

Transition-Metal Catalyzed Approaches

Transition metals, particularly rhodium and iridium, have proven to be powerful catalysts for the asymmetric synthesis of chiral piperidines. These methods often involve the hydrogenation or functionalization of pyridine or dihydropyridine precursors.

A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted tetrahydropyridines.[1][2][3] These intermediates can then be readily converted to the corresponding chiral piperidines.[1][2][3] Another powerful strategy is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, which has been shown to produce high enantiomeric excesses.[4]

| Entry | Aryl Boronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-Segphos | 81 | 96 |

| 2 | 4-Methylphenylboronic acid | (S)-Segphos | 85 | 95 |

| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 90 | 96 |

| 4 | 4-Chlorophenylboronic acid | (S)-Segphos | 78 | 97 |

| 5 | 3-Thienylboronic acid | (S)-Segphos | 75 | 94 |

To a solution of phenyl pyridine-1(2H)-carboxylate (1.0 equiv) in a 1:1:1 mixture of THP:toluene:H₂O were added the arylboronic acid (1.2 equiv), [Rh(cod)(OH)]₂ (2.5 mol %), and (S)-Segphos (5.5 mol %). Aqueous CsOH (2.0 equiv) was then added, and the reaction mixture was heated to 70 °C. After completion of the reaction, the mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired 3-substituted tetrahydropyridine.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and environmentally friendly alternative to transition-metal catalysis for the synthesis of chiral piperidines.[5][6][7] These methods often employ small organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations under mild conditions.[5][6]

A biomimetic approach utilizing L-proline as a catalyst enables the direct asymmetric introduction of a six-membered heterocycle into ketones, yielding natural products like (+)-pelletierine in a single step.[5][6] Another powerful strategy involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol, which allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity.

| Entry | Aldehyde | Nitroolefin | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Propanal | (E)-Nitrostyrene | O-TMS diphenylprolinol | 85 | >20:1 | 99 |

| 2 | Butanal | (E)-Nitrostyrene | O-TMS diphenylprolinol | 82 | >20:1 | 98 |

| 3 | Isovaleraldehyde | (E)-Nitrostyrene | O-TMS diphenylprolinol | 78 | >20:1 | 99 |

| 4 | Propanal | (E)-2-(2-nitroviny)thiophene | O-TMS diphenylprolinol | 80 | >20:1 | 97 |

To a solution of the aldehyde (1.2 equiv) and the nitroolefin (1.0 equiv) in dichloromethane at room temperature was added the O-TMS protected diphenylprolinol catalyst (10 mol %). The reaction mixture was stirred until the nitroolefin was consumed, as monitored by TLC. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography to afford the polysubstituted piperidine.

Biosynthesis-Inspired Strategies

Nature provides a blueprint for the efficient synthesis of complex molecules. Biosynthesis-inspired strategies aim to mimic these enzymatic pathways to develop novel and stereoselective methods for constructing chiral piperidine building blocks.[8]

A key intermediate in the biosynthesis of many piperidine alkaloids is Δ¹-piperideine, which is formed from the cyclization of a δ-amino carbonyl precursor derived from L-lysine.[8] Inspired by this, a stereoselective three-component vinylogous Mannich-type reaction has been developed. This reaction utilizes a functionalized dienolate and provides a chiral 2,3-dihydropyridinone, which serves as a versatile intermediate for the synthesis of a variety of chiral piperidine compounds.[8]

Synthesis of Substituted Piperidines

The development of methods for the stereoselective synthesis of substituted piperidines is of great importance for drug discovery. Strategies have been developed for the synthesis of various substitution patterns, including 2,6-disubstituted and polysubstituted piperidines.

Asymmetric Synthesis of 2,6-Disubstituted Piperidines

The stereocontrolled synthesis of 2,6-disubstituted piperidines is a significant challenge.[9][10][11] One approach involves the use of N-sulfinyl δ-amino β-keto phosphonates, which can be transformed into phosphoryl dihydropyridones.[11] These intermediates then undergo organocuprate addition and dephosphorylation to selectively yield trans-2,6-disubstituted 1,2,5,6-tetrahydropyridines.[11]

To a solution of the N-sulfinyl δ-amino β-keto phosphonate in THF at -78 °C was added a solution of the organocuprate reagent. The reaction mixture was stirred at -78 °C for the specified time and then quenched with saturated aqueous NH₄Cl. The mixture was warmed to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was then dissolved in THF, and a desulfonylation reagent was added. After stirring at room temperature, the reaction was quenched, and the product was extracted, dried, and purified by flash chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of some of the key synthetic strategies discussed in this guide.

.

Caption: Rhodium-Catalyzed Asymmetric Carbometalation Workflow.

.

Caption: Organocatalytic Domino Reaction Workflow.

.

Caption: Biosynthesis-Inspired Synthesis of Chiral Piperidines.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.aalto.fi [research.aalto.fi]

- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of highly selective and potent kinase inhibitors. The strategic placement of the mesylate group at the C3 position of the piperidine ring provides a versatile handle for introducing a wide array of functionalities through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of this compound and its analogs, with a focus on their application in the development of targeted therapeutics, particularly in the realm of oncology.

Synthesis of the Core Scaffold

The synthesis of the core intermediate, this compound, begins with the preparation of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. Two primary routes are commonly employed for the synthesis of this chiral alcohol: chemical resolution and enzymatic reduction.

Experimental Protocol 1: Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

Method A: Chemical Resolution

-

Hydrogenation of 3-hydroxypyridine: 3-Hydroxypyridine is hydrogenated using a rhodium on carbon (Rh/C) catalyst in an aqueous medium under hydrogen pressure to yield racemic 3-hydroxypiperidine.

-

Resolution with a Chiral Acid: The racemic 3-hydroxypiperidine is resolved using a chiral resolving agent, such as D-pyroglutamic acid or a tartaric acid derivative, in an ethanolic solution. The mixture is heated to reflux and then cooled to allow for the selective crystallization of the desired diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate.

-

Boc Protection: The resolved (S)-3-hydroxypiperidine salt is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Method B: Enzymatic Asymmetric Reduction

-

Oxidation of N-Boc-3-hydroxypiperidine: Commercially available N-Boc-3-hydroxypiperidine is oxidized using an oxidizing agent like sodium hypochlorite in the presence of a TEMPO catalyst to yield N-Boc-3-piperidone.

-

Enzymatic Reduction: The resulting prochiral ketone, N-Boc-3-piperidone, is then subjected to asymmetric reduction using a ketoreductase enzyme. This biocatalytic step provides high enantioselectivity, yielding the desired (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with excellent optical purity.

Experimental Protocol 2: Mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

-

Reaction Setup: (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the solution and the mixture is cooled to 0 °C in an ice bath.

-

Addition of Mesylating Agent: Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O) is added dropwise to the cooled solution. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a stable solid.

Derivatization and Structure-Activity Relationship (SAR)

The mesylate group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the synthesis of a diverse library of 3-substituted piperidine derivatives. The nature of the substituent at the C3 position plays a crucial role in the biological activity of the resulting molecules, particularly in the context of kinase inhibition.

A prominent example of the utility of this core scaffold is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Quantitative Data on the Synthesis and Biological Activity of Analogs

The following table summarizes the synthesis of various analogs through nucleophilic substitution on this compound and their corresponding biological activities.

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Biological Target | IC₅₀ (nM) |

| 1 | 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | (S)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Boc-Ibrutinib) | Cs₂CO₃, DMF, 80 °C | 85 | BTK | 0.5 |

| 2 | Sodium Azide (NaN₃) | (R)-tert-butyl 3-azidopiperidine-1-carboxylate | DMF, 80 °C | 92 | - | - |

| 3 | Ammonia (NH₃) | (S)-tert-butyl 3-aminopiperidine-1-carboxylate | NH₃ in MeOH, sealed tube, 100 °C | 78 | PI3Kδ | 149[1] |

| 4 | Sodium Methoxide (NaOMe) | (R)-tert-butyl 3-methoxypiperidine-1-carboxylate | MeOH, reflux | 88 | - | - |

| 5 | Phenol | (R)-tert-butyl 3-phenoxypiperidine-1-carboxylate | K₂CO₃, Acetone, reflux | 81 | - | - |

Note: The stereochemistry at the C3 position is inverted during the SN2 reaction. Yields and IC₅₀ values are representative and may vary based on specific experimental conditions and assay formats.

Signaling Pathways and Mechanism of Action

The derivatives of this compound, particularly those developed as kinase inhibitors, exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[2][3] Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates like phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[1] In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving cancer cell growth. BTK inhibitors, such as Ibrutinib, covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and blockade of the downstream signaling cascade.[4]

BTK Signaling Pathway and Inhibition by Ibrutinib.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer.[5][6][7] This pathway is involved in regulating cell growth, proliferation, survival, and metabolism.[8] BTK can indirectly activate the PI3K/Akt pathway. Therefore, inhibition of BTK can also lead to the downregulation of this pro-survival pathway. Some piperidine-based inhibitors have been designed to dually target both BTK and PI3K, offering a potentially more comprehensive blockade of oncogenic signaling.[1]

PI3K/Akt/mTOR Signaling Pathway and Therapeutic Targeting.

Experimental Workflow for Analog Synthesis and Evaluation

A typical workflow for the development of novel therapeutics based on the this compound scaffold involves several key stages, from initial synthesis to biological evaluation.

General Workflow for Analog Synthesis and Evaluation.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in drug discovery. The straightforward synthesis of the core scaffold and the ease of its derivatization provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of Ibrutinib highlights the potential of this scaffold in targeting kinases with high potency and selectivity. Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance. The detailed experimental protocols, quantitative data, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of targeted covalent inhibitors. Its strategic importance lies in its capacity to serve as a versatile electrophile, enabling the stereospecific introduction of the piperidine moiety into complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, reactivity, and paramount role in the development of high-impact pharmaceuticals, with a particular focus on the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant signaling pathways are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active natural products.[1][2][3] Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing drug-target interactions.[2] The introduction of chirality to the piperidine core further enhances its utility, enabling the development of stereoselective drugs with improved efficacy and reduced off-target effects.[4][5] this compound serves as a key chiral intermediate, providing a reliable and efficient means of incorporating a stereochemically defined 3-substituted piperidine ring into drug candidates.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid. Its chemical structure features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and activated at the 3-position with a mesylate (methylsulfonyloxy) leaving group.

| Property | Value |

| Molecular Formula | C11H21NO5S |

| Molecular Weight | 279.35 g/mol |

| CAS Number | 216394-14-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. |

The synthesis of this compound is typically achieved through the mesylation of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the mesylate ester.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the mesylation reaction:

-

Reaction Setup: To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0-5 °C, triethylamine (1.5 equivalents) is added.

-

Mesylation: Methanesulfonyl chloride (1.2 equivalents) is then added dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Role in Medicinal Chemistry: A Key Building Block for Ibrutinib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[6] Ibrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.

The mesylate group in this compound is an excellent leaving group, making the C3 position of the piperidine ring susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of Ibrutinib, where the mesylate is displaced by a nitrogen nucleophile from a pyrazolopyrimidine core.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Ibrutinib Precursor)

The following protocol outlines the nucleophilic substitution reaction:

-

Reaction Setup: A solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and this compound (1.1-1.5 equivalents) is prepared in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: A base, typically cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80-100 °C and stirred for several hours until the reaction is complete, as monitored by HPLC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired Ibrutinib precursor.

Visualization of Key Processes

Synthetic Workflow for Ibrutinib

The following diagram illustrates the key steps in the synthesis of Ibrutinib, highlighting the role of this compound.

Caption: Synthetic workflow for Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies.

Caption: Simplified BTK signaling pathway.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of a good leaving group make it an invaluable intermediate for the synthesis of complex, high-value pharmaceuticals. The successful development of Ibrutinib stands as a testament to the critical role of this compound in enabling the efficient and stereocontrolled synthesis of targeted therapies. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral intermediates like this compound in the drug discovery and development pipeline is set to increase. This guide has provided a comprehensive overview of its synthesis, application, and the biological context of its most prominent resulting drug, offering a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 3. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]

- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 5. CN114195790B - A kind of synthetic method of ibrutinib - Google Patents [patents.google.com]

- 6. americanelements.com [americanelements.com]

Methodological & Application

Application Note: Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride in the presence of a tertiary amine base. This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram to ensure reproducibility and scalability in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative utilized in the synthesis of inhibitors for various enzymes. The conversion of the hydroxyl group to a mesylate creates an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of diverse functionalities at the C3 position of the piperidine ring. This protocol details a standard and efficient method for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is based on a similar mesylation reaction reported in the literature and may vary depending on specific experimental conditions.

| Parameter | Value | Reference |

| Starting Material | (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate | Commercially Available |

| Reagents | Methanesulfonyl chloride, Triethylamine | Commercially Available |

| Solvent | Dichloromethane (DCM) | Commercially Available |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 1-4 hours | General Protocol |

| Typical Yield | ~69% | [1] |

| Purity | >95% (by NMR) | Expected |

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound.

Materials:

-

(S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (1.5 eq.) dropwise while stirring.

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature for an additional 1-2 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 4.9-5.1 (m, 1H, CH-OMs), 3.0-3.8 (m, 4H, piperidine CH₂), 3.0 (s, 3H, SO₂CH₃), 1.8-2.2 (m, 4H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃).

Workflow and Signaling Pathway Diagrams

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methanesulfonyl chloride is corrosive and lachrymatory. Handle with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

This protocol provides a reliable method for the synthesis of this compound. The straightforward procedure and common laboratory reagents make it accessible for a wide range of researchers in the field of drug discovery and development.

References

The Versatile Chiral Building Block: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in Organic Synthesis

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate has emerged as a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical drug development. Its rigid piperidine scaffold, coupled with a strategically placed and readily displaceable mesylate group, makes it an ideal starting material for the introduction of diverse functionalities with stereochemical control. This application note provides a comprehensive overview of its use in organic synthesis, including detailed experimental protocols for key transformations and a summary of its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Key Applications: A Gateway to Chiral Piperidine Derivatives

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The methylsulfonyloxy (mesylate) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles at the C-3 position of the piperidine ring. This reaction typically proceeds with inversion of configuration, allowing for the stereospecific synthesis of (R)-3-substituted piperidine derivatives.

Nucleophilic Substitution with Nitrogen Nucleophiles

One of the most prominent applications of this chiral building block is in the formation of C-N bonds. The reaction with various nitrogen-containing nucleophiles, such as primary and secondary amines, azides, and heterocyclic compounds, provides access to a diverse array of 3-aminopiperidine derivatives. These motifs are prevalent in numerous biologically active compounds.

A notable example is the synthesis of the anti-cancer drug Ibrutinib . In a key step, this compound is reacted with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to introduce the chiral piperidine moiety.

Nucleophilic Substitution with Oxygen, Sulfur, and Carbon Nucleophiles

While less documented in readily available literature, the reactivity profile of this compound extends to reactions with oxygen, sulfur, and carbon nucleophiles. These transformations would yield 3-alkoxy, 3-thio, and 3-alkyl/aryl-piperidine derivatives, respectively, further expanding the synthetic utility of this versatile intermediate. The general principles of SN2 reactions suggest that alcohols, thiols, and carbanions (e.g., from malonates or organometallic reagents) can act as effective nucleophiles under appropriate basic conditions.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of a crucial intermediate for Ibrutinib, demonstrating a practical application of this compound.

| Nucleophile | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | This compound | N,N-Dimethylformamide (DMF) | Cesium Carbonate (Cs2CO3) | 80-90 | 12 | (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Not explicitly stated in the source, but a subsequent step is described. |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the title compound from its corresponding alcohol.

Materials:

-

(S)-N-Boc-3-hydroxy piperidine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methane sulfonyl chloride (MsCl)

-

Water

Procedure:

-

Dissolve (S)-N-Boc-3-hydroxy piperidine (10 g) in dichloromethane (200 mL) in a suitable reaction vessel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add triethylamine (15.1 g), followed by the dropwise addition of methane sulfonyl chloride (6.26 g) while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for 60 minutes at 0-5 °C.

-

Quench the reaction by adding water (200 mL).

-

Separate the organic layer and wash it with water (200 mL).

-

Concentrate the organic layer under reduced pressure to obtain (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Protocol 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Ibrutinib Intermediate)[1]

This protocol details the nucleophilic substitution reaction with a heterocyclic amine, a key step in the synthesis of Ibrutinib.

Materials:

-

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

(S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Cesium Carbonate (Cs2CO3)

-

Water

-

Hexane

-

Methanol

Procedure:

-

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 g) in DMF (1 L), add cesium carbonate (250 g).

-

Add (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (40.5 g) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 12 hours.

-

Repeat the addition of (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (40.5 g) three more times at 12-hour intervals, maintaining the reaction at 80-90 °C.

-

After the final addition and reaction period, cool the reaction mass to room temperature.

-

Pour the reaction mixture into water (13.5 L).

-

Filter the precipitated product and wash with water (3 x 50 mL).

-

Dry the wet material at 50-60 °C for 8-10 hours.

-

Wash the dried powder with hexane (750 mL) at 50 °C.

-

Purify the product by recrystallization from methanol (1500 mL) to yield (R)-tert-butyl-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine-1-yl)piperidine-1-carboxylate.